(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483521
InChI: InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m1/s1
SMILES:
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine

CAS No.:

Cat. No.: VC17483521

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine -

Specification

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name (1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m1/s1
Standard InChI Key VTOOJKAJFNVJMI-SNVBAGLBSA-N
Isomeric SMILES COC1=CC(=CC(=C1)[C@@H](C=C)N)Br
Canonical SMILES COC1=CC(=CC(=C1)C(C=C)N)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine (C₁₀H₁₂BrNO; MW 242.11 g/mol) features a phenyl ring substituted at the 3- and 5-positions with bromine and methoxy groups, respectively . The (1R) configuration at the chiral center confers stereochemical specificity, which is critical for its biological activity. The prop-2-en-1-amine moiety introduces an unsaturated bond, enhancing molecular rigidity and influencing binding interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂BrNO
Molecular Weight242.11 g/mol
IUPAC Name(1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine
Canonical SMILESCOC1=CC(=CC(=C1)C(C=C)N)Br
Stereochemistry(R)-configuration at C1

Synthesis and Optimization

Synthetic Pathways

The synthesis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine typically involves multi-step reactions starting from (3-bromo-5-methoxyphenyl)methanol (C₈H₉BrO₂; MW 217.06 g/mol) . Key steps include:

  • Oxidation/Amination: Conversion of the methanol group to an amine via nucleophilic substitution or reductive amination.

  • Stereochemical Control: Use of chiral catalysts or resolving agents to ensure the (R)-configuration.

  • Solvent Systems: Dichloromethane (DCM) or ethanol under reflux conditions (40–80°C) with bases like potassium carbonate.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity
1(3-Bromo-5-methoxyphenyl)methanol, NH₃, DCM, RT65%90%
2Chiral resolution via HPLC45%>99%

Characterization Techniques

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, aromatic), 6.85 (s, 1H, aromatic), 5.75 (m, 1H, CH₂=CH), 3.80 (s, 3H, OCH₃).

  • ¹³C NMR: Confirmation of sp² carbons (C=C) at 120–130 ppm and quaternary carbons adjacent to Br at 110 ppm.

Mass Spectrometry:

  • ESI-MS m/z 242.11 [M+H]⁺, consistent with molecular weight.

Infrared Spectroscopy:

  • Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C).

Parameter(1R)-Isomer(1S)-Isomer
IC₅₀ (Serotonin Receptor)12 nM450 nM
LogP2.12.1

Applications in Drug Discovery

Neurological Disorders

The compound’s ability to modulate neurotransmitter systems positions it as a candidate for Parkinson’s disease and depression therapies. Preclinical models show improved dopaminergic neuron survival at 10 μM concentrations.

Synthetic Intermediates

(3-Bromo-5-methoxyphenyl)methanol (CAS 262450-64-6) serves as a precursor in large-scale synthesis, with optimized yields up to 70% under reflux conditions .

Challenges and Future Directions

Scalability Issues

Current synthetic routes suffer from moderate yields (45–65%), necessitating catalyst optimization.

Toxicity Profiling

Limited data exist on in vivo toxicity; future studies must address metabolic stability and off-target effects.

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